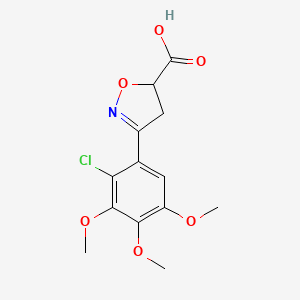

![molecular formula C8H8N4O3 B3073600 6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1018125-47-7](/img/structure/B3073600.png)

6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

“6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It has a molecular weight of 208.18 .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C8H8N4O3/c13-2-1-5-3-9-8-10-6(7(14)15)11-12(8)4-5/h3-4,13H,1-2H2,(H,14,15) .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For example, the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides leads to the target [1,2,4]triazolo[1,5-a]pyrimidine .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Chemical Rearrangements and Synthesis

Rearrangements in Pyrimidine Rings : Research has shown rearrangements in pyrimidine rings, involving azolopyrimidines like [1,2,4]triazolo[1,5-a]pyrimidines, leading to the formation of derivatives rather than expected carboxylic acids, indicating potential for diverse chemical transformations (Potapov et al., 2012).

Synthesis of Polycondensed Heterocycles : Studies have explored the synthesis of polycondensed heterocycles using partially hydrogenated triazolopyrimidines. This involves reactions with α-bromoketones, indicating their utility in synthesizing complex organic structures (Chernyshev et al., 2015).

Formation of Benzimidazolylmethyl Derivatives : Research on the condensation of certain pyranones with aminotriazole has resulted in the formation of benzimidazolylmethyl derivatives, showcasing the chemical versatility of triazolopyrimidines (Elotmani et al., 2002).

Synthesis of Antimycobacterial Agents : Fluorinated derivatives of triazolopyrimidine carboxylic acid have been synthesized and screened for antimycobacterial activity, indicating potential medicinal chemistry applications (Abdel-Rahman et al., 2009).

Crystal Structure and Molecular Interactions

Crystal Structure Analysis : The crystal structure of triazolopyrimidine derivatives has been analyzed, revealing different molecular environments and hydrogen bonding interactions. This research aids in understanding the structural properties of these compounds (Canfora et al., 2010).

Rearrangement Induced by Bond Reduction : The reduction of certain bonds in triazolopyrimidines leads to rearrangement into other heterocycles, as demonstrated through structural analysis. This suggests potential for targeted chemical modifications (Lashmanova et al., 2019).

Molecular Structure in Different Environments : Research on 7-amino-2-methylsulfanyl derivatives of triazolopyrimidine has shown how molecular structure varies in different crystal environments, highlighting the compound's adaptability in various molecular configurations (Canfora et al., 2010).

Mécanisme D'action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, have been reported to interact with a variety of targets, including enzymes like cyclooxygenase-2 (cox-2) .

Mode of Action

Related compounds have been shown to inhibit cox-2 , an enzyme involved in inflammation and pain pathways. This inhibition could potentially reduce the production of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect .

Biochemical Pathways

Given the potential cox-2 inhibition, it could impact the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins .

Pharmacokinetics

Compounds with similar structures have been reported to have suitable pharmacokinetic properties .

Result of Action

Based on the potential cox-2 inhibition, it could lead to a reduction in inflammation and pain .

Orientations Futures

The future directions of research involving “6-(2-Hydroxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” and similar compounds could involve further exploration of their potential applications in various fields, including medical, environmental, and industrial research. Additionally, the development of more potent and efficacious drugs with pyrimidine scaffold is a potential future direction .

Propriétés

IUPAC Name |

6-(2-hydroxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c13-2-1-5-3-9-8-10-6(7(14)15)11-12(8)4-5/h3-4,13H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYQBTYZPJNHKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NC(=NN21)C(=O)O)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073528.png)

![3-(7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073529.png)

![2-(4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073536.png)

![3-(7-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073543.png)

![2-(1-(2,2-Difluoroethyl)-3-methyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetic acid](/img/structure/B3073547.png)

![3-(6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073551.png)

![1-(2-(Cyclohexylamino)-2-oxoethyl)-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073567.png)

![3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073578.png)

![7-(Difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3073588.png)

![5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3073590.png)

![2-(6-Ethyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3073610.png)

![3-(4-Fluorophenyl)-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073618.png)

![3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid](/img/structure/B3073630.png)